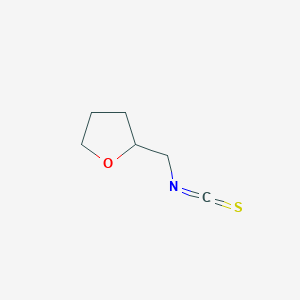![molecular formula C10H14O B1267113 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone CAS No. 40590-77-0](/img/structure/B1267113.png)
1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone, a compound within the family of bicyclic ketones, is significant due to its unique structure and potential applications in various fields of chemistry and materials science. Its structure comprises a bicyclo[2.2.2]octane backbone with an ethanone group, making it a versatile intermediate for further chemical modifications and applications in synthesis and materials development.
Synthesis Analysis
The synthesis of this compound and related bicyclic ketones often involves Diels-Alder reactions, which provide a robust method for constructing the bicyclo[2.2.2]octane core. Subsequent functionalization steps may include oxidation and other transformations to introduce the ethanone group (Hagiwara et al., 2004).
Molecular Structure Analysis
The molecular structure of this compound is characterized by its bicyclic framework, which influences its reactivity and physical properties. Advanced spectroscopic methods and computational chemistry play crucial roles in elucidating the precise geometric parameters, electronic distribution, and conformational preferences of this molecule.
Chemical Reactions and Properties
This compound undergoes various chemical reactions typical of ketones, including reductions, condensations, and nucleophilic additions. Its bicyclic structure may also undergo unique transformations, such as ring expansions or contractions under specific conditions, highlighting its versatility as a synthetic intermediate.
Physical Properties Analysis
The physical properties of this compound, such as melting point, boiling point, and solubility, are influenced by its rigid bicyclic structure. These properties are critical for determining its suitability in different applications, including its behavior in solution and its thermal stability.
Chemical Properties Analysis
Chemically, this compound exhibits reactivity patterns characteristic of both ketones and bicyclic compounds. Its reactivity towards nucleophiles, electrophiles, and radicals can be finely tuned through modifications at various positions of the bicyclic framework, allowing for a wide range of synthetic applications.
Aplicaciones Científicas De Investigación
Creación de películas de poliimida fotocurada
Este compuesto se utiliza en la preparación de poliamic éster cicloalifático fotocurado, que luego se convierte en películas de poliimida. Estas películas son conocidas por su estabilidad térmica y se utilizan en las industrias electrónica y aeroespacial .
Enlazador de síntesis en fase sólida
1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone: puede actuar como un enlazador en la síntesis en fase sólida, particularmente en la síntesis de oligonucleótidos. Esta aplicación es crucial en el campo de la ingeniería genética y el desarrollo de fármacos .
Safety and Hazards
Propiedades
IUPAC Name |
1-(2-bicyclo[2.2.2]oct-5-enyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7(11)10-6-8-2-4-9(10)5-3-8/h2,4,8-10H,3,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPGEPODNBLBTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC2CCC1C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00299871 |
Source


|
| Record name | 1-(bicyclo[2.2.2]oct-5-en-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00299871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40590-77-0 |
Source


|
| Record name | 40590-77-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133388 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(bicyclo[2.2.2]oct-5-en-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00299871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B1267036.png)










![2-Methylbenzo[d]thiazole-6-carbonitrile](/img/structure/B1267053.png)